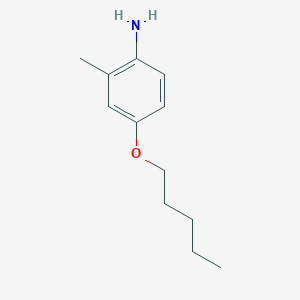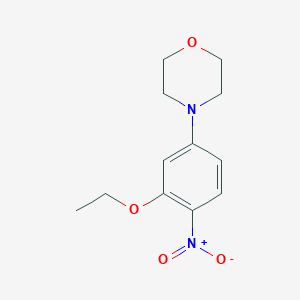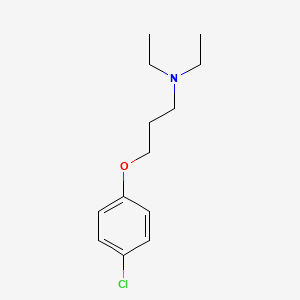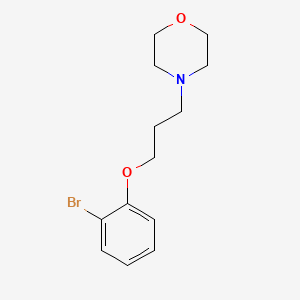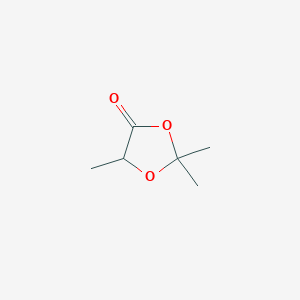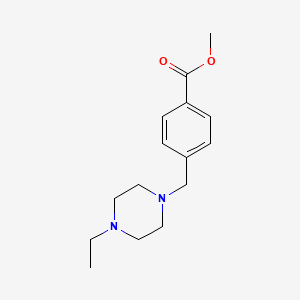
Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid with methanol (CH₃OH) to form the methyl ester. The detailed synthetic pathway and conditions are beyond the scope of this analysis, but it serves as an intermediate in the synthesis of other compounds, including pharmaceuticals like Imatinib .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate, a compound with potential applications in scientific research, has been synthesized and characterized in various studies focusing on its derivatives and similar structures. For instance, a practical synthesis method for a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was developed, offering high yields and scalability for producing key synthetic intermediates of imatinib, a significant pharmaceutical agent (Koroleva et al., 2012). Similar synthetic approaches have led to the creation of compounds with antimicrobial activity, showcasing the versatility of piperazine-based compounds in drug development (Shah et al., 2013).
Supramolecular Chemistry
The structural properties of substituted 4-pyrazolylbenzoates, related to this compound, have been explored, revealing intricate hydrogen-bonded supramolecular structures. These structures range from one-dimensional chains to three-dimensional frameworks, demonstrating the compound's potential in designing novel materials with specific properties (Portilla et al., 2007).
Biochemical Applications
Research into the biochemical implications of related compounds includes studies on their anti-juvenile hormone activity, which could influence insect development and metamorphosis. This research opens up possibilities for utilizing these compounds in pest management and control strategies, further highlighting their potential in scientific applications (Yamada et al., 2016).
Corrosion Inhibition
The study of bipyrazole derivatives, which share a structural resemblance with this compound, indicates potential activity as corrosion inhibitors. This suggests that similar compounds could be investigated for their effectiveness in protecting metals from corrosion, a significant issue in industrial applications (Wang et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[(4-ethylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)12-13-4-6-14(7-5-13)15(18)19-2/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZKUSCLDSKIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



